molecular formula C36H40N2O8 B14288659 2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline CAS No. 137572-10-2

2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline

Cat. No.: B14288659
CAS No.: 137572-10-2
M. Wt: 628.7 g/mol
InChI Key: LQVYIJNQOAJORJ-UHFFFAOYSA-N
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Description

2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenanthroline core substituted with two 2,6-bis(2-methoxyethoxy)phenyl groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenated phenanthroline derivatives and 2,6-bis(2-methoxyethoxy)phenyl boronic acids, which undergo Suzuki coupling reactions under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthroline-quinones, while reduction can produce phenanthroline derivatives with reduced functional groups .

Scientific Research Applications

2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various molecular pathways. For example, in medicinal applications, the compound may target DNA or proteins, disrupting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline stands out due to its unique structural features, which allow for versatile applications in various fields. Its ability to form stable metal complexes and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

CAS No.

137572-10-2

Molecular Formula

C36H40N2O8

Molecular Weight

628.7 g/mol

IUPAC Name

2,9-bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline

InChI

InChI=1S/C36H40N2O8/c1-39-17-21-43-29-7-5-8-30(44-22-18-40-2)33(29)27-15-13-25-11-12-26-14-16-28(38-36(26)35(25)37-27)34-31(45-23-19-41-3)9-6-10-32(34)46-24-20-42-4/h5-16H,17-24H2,1-4H3

InChI Key

LQVYIJNQOAJORJ-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C(=CC=C1)OCCOC)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=C(C=CC=C5OCCOC)OCCOC)C=C2

Origin of Product

United States

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